8-Hydroxyquinoline-7-carbaldehyde
Overview
Description
8-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a derivative of 8-hydroxyquinoline, which is known for its chelating properties and wide range of biological activities. The compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
8-Hydroxyquinoline-7-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have been evaluated against various phytopathogenic fungi, and most of the tested compounds remarkably impacted the target fungi . They also have been reported to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .
Biochemical Pathways
The compound affects various biochemical pathways. It inhibits 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This inhibition can impact epigenetic processes and other cellular functions.
Pharmacokinetics
It’s known that some 8-hydroxyquinoline derivatives suffer from low cell permeability . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, in vitro assays revealed that most of the tested 8-Hydroxyquinoline derivatives remarkably impacted the target fungi, and their inhibitory activities were better than that of the positive control azoxystrobin .
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-7-carbaldehyde plays a significant role in biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules through its chelating properties. For instance, it forms stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), which are crucial for the catalytic activity of several metalloenzymes . These interactions can modulate the activity of enzymes like superoxide dismutase and catalase, influencing oxidative stress responses in cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit or activate enzymes by forming complexes with their metal cofactors, thereby affecting their catalytic functions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of this compound with transport proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-7-carbaldehyde typically involves the functionalization of 8-hydroxyquinoline. One common method is the Vilsmeier-Haack reaction, where 8-hydroxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 7-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group at the 8-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired derivative.
Major Products:
Oxidation: 8-Hydroxyquinoline-7-carboxylic acid.
Reduction: 8-Hydroxyquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and wide range of biological activities.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness: 8-Hydroxyquinoline-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for a diverse range of chemical reactions and applications. Its ability to form stable chelate complexes with metal ions makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
8-hydroxyquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295500 | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-78-3 | |
Record name | 5683-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-hydroxyquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-Hydroxyquinoline-7-carbaldehyde interact with DNA, and what are the potential implications of this interaction?
A1: this compound can be used as a building block for larger molecules with interesting biological properties. For instance, when complexed with Lanthanide (III) ions, the resulting binuclear complexes demonstrate the ability to bind to calf thymus DNA. This interaction occurs through intercalation, a process where the complex inserts itself between the base pairs of the DNA double helix []. While the exact implications require further investigation, DNA intercalation by metal complexes is a well-known mechanism for potential anticancer activity. Further research could explore the potential of these complexes as antitumor agents.
Q2: What makes this compound a versatile starting material for synthesizing bioactive compounds?
A2: The structure of this compound makes it highly versatile for derivatization and the creation of diverse compounds []. Its key features include:
Q3: How do the structural modifications of this compound derivatives influence their antioxidant properties?
A3: Research suggests that the antioxidant activity of this compound derivatives can be fine-tuned through specific structural changes []. For example, incorporating a hydroxyl unit into the complex appears to enhance its ability to scavenge hydroxyl radicals (HO•). Conversely, adding an N-heteroaromatic substituent seems to improve the scavenging of superoxide radicals (O2−•). These observations highlight the importance of SAR studies in optimizing the antioxidant properties of these compounds for potential therapeutic applications.
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